molecular formula C7H7ClN2O2 B1631788 Methyl 5-chloro-6-methylpyrazine-2-carboxylate CAS No. 77168-85-5

Methyl 5-chloro-6-methylpyrazine-2-carboxylate

Cat. No. B1631788
Key on ui cas rn: 77168-85-5
M. Wt: 186.59 g/mol
InChI Key: GGNGFNQPYMKDDR-UHFFFAOYSA-N
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Patent
US05811428

Procedure details

A mixture of methyl 5-chloro-6-methyl-2-pyrazine carboxylate (0.16 g, 0.86 mmol), K2CO3 (0.31 g, 2.18 mmol) and H2O was stirred for 2 h at room temperature. The reaction was filtered and acidified (20% HCl), and the resulting solid collected to provide the title compound (0.057 g, 39% yield); m.p. 116°-117° C.
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:9]([O:11]C)=[O:10])=[N:6][C:7]=1[CH3:8].C([O-])([O-])=O.[K+].[K+]>O>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:9]([OH:11])=[O:10])=[N:6][C:7]=1[CH3:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
ClC=1N=CC(=NC1C)C(=O)OC
Name
Quantity
0.31 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
the resulting solid collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1N=CC(=NC1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.057 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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